molecular formula C6H4BrN3 B1528961 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1021019-03-3

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Numéro de catalogue B1528961
Numéro CAS: 1021019-03-3
Poids moléculaire: 198.02 g/mol
Clé InChI: MJUSCWWLVUDRHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-Bromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the empirical formula C6H4BrN3. It has a molecular weight of 198.02 . This compound is part of a class of non-naturally occurring small molecules that have found wide application in drug design .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “2-Bromo-[1,2,4]triazolo[1,5-a]pyridine”, has been the subject of research since 2002 . The methods are classified according to the types of reagents used. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .


Molecular Structure Analysis

The molecular structure of “2-Bromo-[1,2,4]triazolo[1,5-a]pyridine” can be represented by the SMILES string BrC1=CN2N=CNC2C=C1 . This representation provides a way to visualize the compound’s structure using chemical notation.

Applications De Recherche Scientifique

Medicinal Chemistry: RORγt Inverse Agonists

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives have been identified as potent RORγt inverse agonists . These compounds are significant in the treatment of autoimmune diseases by modulating the immune response.

Pharmacology: JAK Inhibitors

These derivatives also act as inhibitors for Janus Kinases (JAK1 and JAK2) , which are crucial in the signaling pathways for various cytokines and growth factors . They hold potential in treating conditions like myeloproliferative disorders and certain types of cancers.

Cardiovascular Therapeutics

The compounds have applications in treating cardiovascular disorders . Their role in modulating heart rate and vascular tension makes them valuable in the design of new cardiovascular drugs .

Antidiabetic Agents

Research has shown that these molecules can be used in the management of type 2 diabetes . They work by influencing the signaling pathways involved in insulin regulation .

Material Sciences: OLED Devices

In the field of material sciences, 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine is used in the design of efficient light-emitting materials for phosphorescent OLED devices . Their electronic properties make them suitable for applications in display technologies.

Chemical Synthesis: Catalyst-Free Methods

A novel approach in chemical synthesis involves the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines. This method is eco-friendly and demonstrates a broad substrate scope and good functional group tolerance, making it a valuable technique in organic synthesis .

Propriétés

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUSCWWLVUDRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724895
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

1021019-03-3
Record name 2-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine. A suspension of [1,2,4]triazolo[1,5-a]pyridin-2-amine (0.500 g, 3.73 mmol, obtained from pyridin-2-amine following an analogous procedure as the one described for 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) in 48% HBr (5 mL) was cooled to 0° C. and slowly treated with a solution of sodium nitrite (0.386 g, 5.59 mmol) in water (2 mL) resulting in a dark brown suspension with brown gas evolution. The mixture was stirred for 1 h. A dark purple solution of copper(I) bromide (0.642 g, 4.47 mmol) in 48% HBr (2 mL) was added and the reaction mixture was stirred overnight at room temperature. The purple suspension was poured into water (15 mL) and the resulting yellow-orange suspension was collected and dried to give an orange solid which was further purified by column chromatography (eluting with 100% dicholomethane) to afford 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (0.455 g, 61% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.96 (dt, 1H), 7.81-7.91 (m, 1H), 7.68-7.79 (m, 1H), 7.27 (td, J=1.37, 6.93 Hz, 1H); MS (ESI) m/z 197.9 [M]+and 200.1 [M+2]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.386 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0.642 g
Type
catalyst
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 4
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 5
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 6
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.